molecular formula C11H9BrO3 B1282246 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one CAS No. 75908-67-7

3-bromo-7-methoxy-4-methyl-2H-chromen-2-one

Cat. No. B1282246
CAS RN: 75908-67-7
M. Wt: 269.09 g/mol
InChI Key: LBZBRXUEBMKFSR-UHFFFAOYSA-N
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Description

3-bromo-7-methoxy-4-methyl-2H-chromen-2-one is a brominated methoxy methyl coumarin derivative. This compound is of interest due to its potential as an intermediate in organic synthesis and for its possible applications in medicinal chemistry. The presence of the bromo and methoxy groups on the coumarin nucleus can influence the electronic properties and reactivity of the molecule, making it a valuable target for various chemical transformations.

Synthesis Analysis

The synthesis of related 2H-chromen-2-one derivatives has been explored in several studies. For instance, the electrochemical reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one has been investigated, showing that the carbon-bromine bond undergoes one-electron reduction to form a radical, which can then accept a hydrogen atom from the solvent or couple with itself to form dimers . Another study reports the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones through oxidative cyclization, highlighting the versatility of chromen-2-one derivatives in cyclization reactions . Additionally, novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones have been synthesized via reductive amination, demonstrating the potential for introducing various substituents into the chromen-2-one framework .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one has been determined, revealing the presence of p-p stacking interactions that contribute to the formation of linear chains in the crystal . Similarly, the structure of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one has been described, with the methoxyphenyl ring being orthogonal to the chromene moiety .

Chemical Reactions Analysis

The reactivity of chromen-2-one derivatives can be influenced by the presence of substituents on the aromatic system. For instance, the electrochemical reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one leads to the formation of reduced products and dimers, indicating the potential for various chemical transformations . The oxidative cyclization of 1-phenylhydrazono chromen-2-ones to form chromeno[4,3-c]pyrazol-4-ones also exemplifies the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives can be significantly affected by their molecular structure. The crystal structure analysis provides insights into the solid-state properties, such as the formation of supramolecular architectures through hydrogen bonding and π-π interactions . The sensitivity of these compounds to solvent polarity and their acid dissociation constants have been studied using UV/vis spectroscopy and potentiometric titration, respectively . These properties are crucial for understanding the behavior of these molecules in different environments and for their potential applications in various fields.

Scientific Research Applications

Electrochemical Applications

Mubarak and Peters (2008) studied the electrochemical reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one, a compound closely related to 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one. Their research highlights the process of reductive cleavage of the carbon-bromine bond and the formation of various reduced products. This study is significant for understanding the electrochemical properties of similar compounds, including 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one (Mubarak & Peters, 2008).

Synthesis of Polyhydroxylated Derivatives

Santos, Silva, and Cavaleiro (2009) reported on the synthesis of hydroxylated derivatives starting from compounds like 3-bromo-2-methyl-4H-chromen-4-one. Although not exactly the same, the methods and outcomes from this study could be relevant to similar compounds like 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one. Their research contributes to the broader understanding of synthesizing complex organic structures that have potential applications in various fields (Santos, Silva, & Cavaleiro, 2009).

Potential Antibacterial and Antifungal Properties

Mahesh et al. (2022) synthesized a series of compounds including 7-methoxy-3-(5-substituted-1,2,4-oxadiazol-3-yl)-2H-chromen-2-ones, which bear resemblance to 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one. These compounds were evaluated for their antibacterial and antifungal activities, indicating potential pharmaceutical applications for similar compounds (Mahesh et al., 2022).

Crystal Structure Analysis

Gonzalez-Carrillo et al. (2019) analyzed a polymorphic form of 3-acetyl-8-methoxy-2H-chromen-2-one, providing insights into the crystal structure of compounds closely related to 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one. Their research helps in understanding the molecular arrangements and interactions within such compounds (Gonzalez-Carrillo et al., 2019).

Synthesis of Natural Products

Schmidt et al. (2012) synthesized a natural product isolated from the plant Galipea panamensis, which included the compound 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one. This study indicates the potential of 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one in the synthesis of bioactive natural products (Schmidt et al., 2012).

Safety And Hazards

While specific safety and hazards information for “3-bromo-7-methoxy-4-methyl-2H-chromen-2-one” is not available, similar compounds have been classified as Acute Tox. 1 Dermal - Eye Irrit. 2 - Skin Irrit. 2 .

properties

IUPAC Name

3-bromo-7-methoxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-6-8-4-3-7(14-2)5-9(8)15-11(13)10(6)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZBRXUEBMKFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518480
Record name 3-Bromo-7-methoxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-7-methoxy-4-methyl-2H-chromen-2-one

CAS RN

75908-67-7
Record name 3-Bromo-7-methoxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
THV Huynh, B Abrahamsen, KK Madsen… - Bioorganic & medicinal …, 2012 - Elsevier
… 3-Bromo-7-methoxy-4-methyl-2H-chromen-2-one (20) (120 mg, 0.45 mmol), 4-formyl-phenylboronic acid (67 mg, 0.45 mmol), PdCl 2 (dppf) (6.5 mg, 9 μmol) and Na 2 CO 3 (123 mg, …
Number of citations: 54 www.sciencedirect.com
NL Yan, D Santos-Martins, R Nair, A Chu… - Journal of medicinal …, 2021 - ACS Publications
In immunoglobulin light-chain (LC) amyloidosis, transient unfolding or unfolding and proteolysis enable aggregation of LC proteins, causing potentially fatal organ damage. A drug that …
Number of citations: 17 pubs.acs.org

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